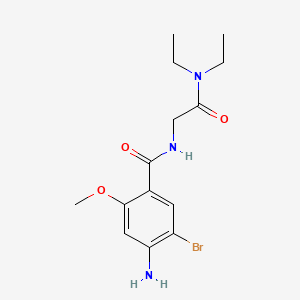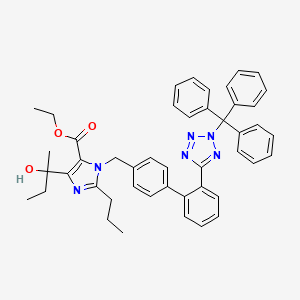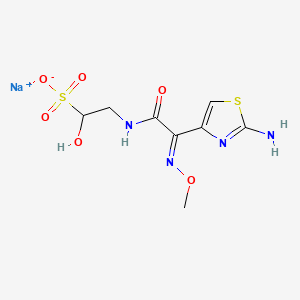
1-Chlorononan-3-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chlorononan-3-OL is an organic compound that belongs to the class of chlorinated alcohols It is characterized by the presence of a chlorine atom attached to the first carbon and a hydroxyl group attached to the third carbon of a nonane chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Chlorononan-3-OL can be synthesized through several methods. One common approach involves the chlorination of nonan-3-OL. This reaction typically requires the use of a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as distillation or recrystallization to remove impurities and obtain the desired compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-Chlorononan-3-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The compound can be reduced to form nonane by using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for this reaction include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in an aqueous or alcoholic medium.
Major Products Formed
Oxidation: Nonan-3-one or nonanal.
Reduction: Nonane.
Substitution: Various substituted nonan-3-OL derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-Chlorononan-3-OL has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound can be used in studies involving the interaction of chlorinated alcohols with biological systems. It may serve as a model compound for understanding the effects of chlorinated organic compounds on living organisms.
Medicine: Research into the potential therapeutic applications of this compound is ongoing. It may have potential as a precursor for the synthesis of pharmaceuticals or as an active ingredient in certain treatments.
Industry: The compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products.
Wirkmechanismus
The mechanism of action of 1-Chlorononan-3-OL involves its interaction with various molecular targets and pathways. The hydroxyl group allows it to form hydrogen bonds with other molecules, while the chlorine atom can participate in halogen bonding. These interactions can affect the compound’s reactivity and its ability to interact with biological molecules. The exact molecular targets and pathways involved in its action are still under investigation, but it is believed to influence cellular processes through its effects on membrane permeability and enzyme activity.
Vergleich Mit ähnlichen Verbindungen
1-Chlorononan-3-OL can be compared with other similar compounds such as:
1-Chloropentane: A shorter chain chlorinated alcohol with similar reactivity but different physical properties.
1-Chlorodecan-3-OL: A longer chain analog with similar chemical properties but different solubility and boiling point.
1-Bromo-3-nonanol: A brominated analog with different reactivity due to the presence of a bromine atom instead of chlorine.
The uniqueness of this compound lies in its specific chain length and the position of the chlorine and hydroxyl groups, which confer distinct chemical and physical properties compared to its analogs.
Eigenschaften
CAS-Nummer |
54314-66-8 |
|---|---|
Molekularformel |
C9H19ClO |
Molekulargewicht |
178.70 g/mol |
IUPAC-Name |
1-chlorononan-3-ol |
InChI |
InChI=1S/C9H19ClO/c1-2-3-4-5-6-9(11)7-8-10/h9,11H,2-8H2,1H3 |
InChI-Schlüssel |
GJFFSKKQFJMHQO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC(CCCl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


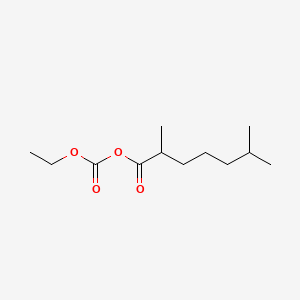
![4-((Methylamino)methyl)-N-(4-nitro-[1,1'-biphenyl]-3-yl) Benzamide](/img/structure/B13852358.png)
![D-Menthol-5-methoxy-[1,3]-oxathiolane-2S-carboxylate](/img/structure/B13852363.png)
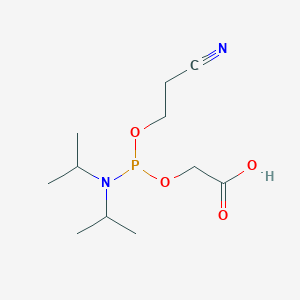
![[(2R,3S,4R,5R)-3,4-dihydroxy-5-[4-(hydroxyamino)-2-oxopyrimidin-1-yl]oxolan-2-yl]methyl 2,3,3,3-tetradeuterio-2-(trideuteriomethyl)propanoate](/img/structure/B13852373.png)
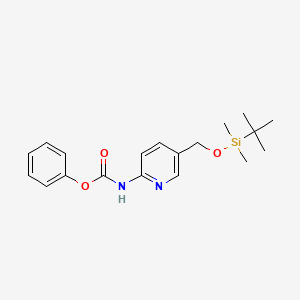
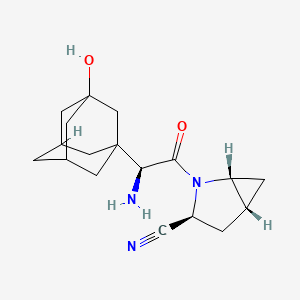
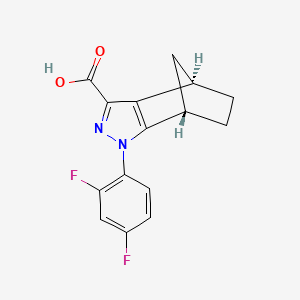
![2-[2-[(Z)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]naphthalen-1-yl]oxyacetic acid](/img/structure/B13852380.png)
![4-[(4-Methylpiperazin-1-yl)methyl]benzaldehyde;2,2,2-trifluoroacetate](/img/structure/B13852382.png)
